molecular formula C11H9BrF2N2 B1407544 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzonitrile CAS No. 1779136-52-5

2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzonitrile

Cat. No.: B1407544
CAS No.: 1779136-52-5
M. Wt: 287.1 g/mol
InChI Key: AUQWHMBLZBZFGI-UHFFFAOYSA-N
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Description

2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzonitrile is a sophisticated chemical building block of significant value in medicinal chemistry and drug discovery, particularly in the development of enzyme inhibitors. Its structure incorporates both a bromo-substituted aromatic nitrile and a 3,3-difluoropyrrolidine moiety, a motif recognized for its ability to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates . The 3,3-difluoropyrrolidine group is a critical pharmacophore found in several clinically relevant therapeutic agents, including Dipeptidyl Peptidase IV (DPP-4) inhibitors used for the treatment of type 2 diabetes . The bromine atom on the benzonitrile ring serves as a versatile synthetic handle, enabling further structural elaboration through cross-coupling reactions such as Suzuki or Buchwald-Hartwig animations, which are essential for creating diverse compound libraries for structure-activity relationship (SAR) studies . This compound is strictly intended for laboratory research use and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-bromo-4-(3,3-difluoropyrrolidin-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrF2N2/c12-10-5-9(2-1-8(10)6-15)16-4-3-11(13,14)7-16/h1-2,5H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQWHMBLZBZFGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=CC(=C(C=C2)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzonitrile typically involves the following steps:

    Nitrile Formation: Conversion of a suitable precursor to a benzonitrile group.

    Pyrrolidine Ring Formation: Introduction of the difluoropyrrolidine ring to the benzene ring.

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

    Catalysts: To facilitate coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .

Scientific Research Applications

2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The difluoropyrrolidine ring and benzonitrile group play crucial roles in its binding affinity and activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Crystallographic Data: No structural data (e.g., X-ray diffraction) for the target compound were found in the provided evidence. SHELX-based refinements (as cited in ) are standard for such analyses but remain unexplored here.
  • Biological Data : Comparative studies on kinase inhibition or metabolic stability relative to analogues are absent in the provided sources.

Biological Activity

2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzonitrile is a chemical compound that has attracted significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound consists of a bromine atom, a difluoropyrrolidine ring, and a benzonitrile group, with the molecular formula C12H10BrF2N. Its distinct molecular architecture may confer specific interactions with biological targets, leading to various therapeutic applications.

Chemical Structure

The structural formula of this compound can be summarized as follows:

Component Description
Bromine Atom Enhances reactivity and selectivity
Difluoropyrrolidine Ring Potential for specific binding interactions
Benzonitrile Group Contributes to lipophilicity and stability

Biological Activity Overview

Research indicates that this compound exhibits promising biological activities. Preliminary studies suggest that it may interact with various biomolecular targets, influencing several biochemical pathways. The difluoropyrrolidine moiety is particularly noted for its potential to modulate enzyme activity and receptor interactions.

The mechanism of action for this compound is still under investigation. However, it is hypothesized that the difluoropyrrolidine ring facilitates binding to specific receptors or enzymes, potentially impacting pathways related to:

  • Cyclic AMP (cAMP) signaling
  • Neurotransmitter modulation
  • Inflammatory responses

Study 1: PDE4 Inhibition

A recent study explored the role of selective phosphodiesterase 4 (PDE4) inhibitors in modulating cAMP levels in neuronal cells. While not directly tested on this compound, related compounds have shown that PDE4 inhibition can lead to enhanced memory and reduced anxiety in animal models . This suggests a potential pathway through which this compound may exert its effects.

Study 2: Interaction with Biological Targets

In vitro studies have indicated that compounds structurally similar to this compound can effectively bind to certain receptors involved in neuroinflammation. These findings highlight the need for further research into the binding affinities and selectivity of this compound against various biological targets.

Comparative Analysis with Similar Compounds

Compound Name Structural Features Unique Aspects
2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzeneLacks the nitrile groupSimpler structure
4-(3,3-Difluoropyrrolidin-1-yl)benzonitrileNo bromine substitutionDifferent reactivity profile
2-Bromo-4-(pyrrolidin-1-yl)benzonitrileContains a pyrrolidine instead of difluoropyrrolidineDifferent biological activity potential

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzonitrile, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination). Key intermediates like 2-bromo-4-fluorobenzonitrile are functionalized with 3,3-difluoropyrrolidine under basic conditions. Optimization involves adjusting catalysts (e.g., Pd-based systems), temperature (80–120°C), and solvent polarity (DMF or THF) to enhance yield and regioselectivity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns and difluoropyrrolidine integration.
  • IR Spectroscopy : Identification of nitrile (C≡N) stretching (~2220 cm⁻¹) and fluorinated groups .
  • X-ray Crystallography : SHELXL software (via SHELX suite) resolves crystal packing and molecular geometry, particularly for verifying the spatial arrangement of the difluoropyrrolidine moiety .

Advanced Research Questions

Q. How can computational methods like DFT elucidate reaction mechanisms and regioselectivity in the synthesis of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates transition states and intermediates to explain regioselectivity in SNAr reactions. For example, modeling electron-deficient aromatic rings predicts activation barriers for bromine substitution. Solvent effects (e.g., DMF vs. THF) are simulated using polarizable continuum models (PCM) to optimize reaction pathways .

Q. What strategies resolve contradictions in spectroscopic data or crystallographic refinement for this compound?

  • Methodological Answer : Discrepancies in NMR peak assignments or crystallographic residual densities require:

  • Cross-Validation : Combine 2D NMR (HSQC, HMBC) with high-resolution mass spectrometry (HRMS).
  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for overlapping diffraction patterns .
  • Control Experiments : Re-synthesize intermediates to isolate impurities or confirm stereochemistry .

Q. How does the difluoropyrrolidine moiety influence surface adsorption properties in catalytic applications?

  • Methodological Answer : The 3,3-difluoropyrrolidine group enhances adsorption on metal surfaces (e.g., Pd, Au) due to its electron-withdrawing effects and steric bulk. Surface-enhanced Raman spectroscopy (SERS) and molecular dynamics simulations reveal preferential orientation (e.g., nitrile group anchoring to metal sites), critical for designing heterogeneous catalysts .

Q. What are the challenges in achieving regioselective functionalization of the benzonitrile core during derivatization?

  • Methodological Answer : Competing substitution at bromine vs. nitrile sites is mitigated by:

  • Directing Groups : Temporarily introducing protective groups (e.g., boronic esters) to block undesired positions.
  • Microwave-Assisted Synthesis : Rapid heating reduces side reactions during cross-coupling steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzonitrile
Reactant of Route 2
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2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzonitrile

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